molecular formula C8H7IN2O3 B8796301 N-(2-iodo-4-nitrophenyl)acetamide CAS No. 19591-18-5

N-(2-iodo-4-nitrophenyl)acetamide

Cat. No.: B8796301
CAS No.: 19591-18-5
M. Wt: 306.06 g/mol
InChI Key: OYRLELIGOKYZFU-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-nitrophenyl)acetamide is a substituted acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring bearing iodine at the 2-position and a nitro group (-NO₂) at the 4-position.

Properties

CAS No.

19591-18-5

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

N-(2-iodo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)

InChI Key

OYRLELIGOKYZFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (NO₂, Cl, I): These groups reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance and stabilizing negative charges. Nitro groups in para positions (e.g., N-(4-nitrophenyl)acetamide) promote planar molecular geometries, while meta-substitution (e.g., N-(3-nitrophenyl)acetamide) disrupts symmetry, affecting dipole interactions .
  • Hydrogen Bonding : Hydroxy or methoxy groups (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide) facilitate intermolecular hydrogen bonds, influencing solubility and melting points .

Physical and Chemical Properties

Crystallographic Comparisons:

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Exhibits a twisted nitro group (torsion angles -16.7° and 160.9°) and centrosymmetric head-to-tail interactions via C–H⋯O bonds.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide (): Crystallizes in a monoclinic system (C2/c) with lattice parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å. Hydrogen bonding via the -OH group stabilizes the lattice.
  • N-(2-Methoxy-4-nitrophenyl)acetamide (): Methoxy substitution likely reduces packing efficiency compared to halogenated analogs, increasing solubility in polar solvents.

Reactivity Trends:

  • Nitro Group Reactivity : Para-nitro derivatives (e.g., N-(4-nitrophenyl)acetamide) are prone to nucleophilic aromatic substitution, whereas ortho-nitro groups (e.g., N-(4-chloro-2-nitrophenyl)acetamide) may hinder reactivity due to steric effects .
  • Halogen-Specific Behavior : Iodo-substituted analogs may participate in Ullmann or Suzuki coupling reactions, leveraging iodine as a leaving group—a feature absent in chloro or methoxy derivatives .

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